![molecular formula C22H22ClNO2S B14195624 N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide CAS No. 832732-27-1](/img/structure/B14195624.png)
N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its complex structure, which includes a chlorophenyl group, a phenylpropyl chain, and a methylbenzene sulfonamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide typically involves a multi-step process. One common method starts with the reaction of 2-chlorobenzyl chloride with phenylpropylamine to form an intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications.
Article on 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one
Análisis De Reacciones Químicas
Types of Reactions: 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the azetidinone ring to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one can be compared with other similar compounds, such as:
1-{3-[6-(4-Chlorophenyl)pyridin-3-yl]propyl}azetidin-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-{3-[6-(4-Methylphenyl)pyridin-3-yl]propyl}azetidin-2-one: Similar structure but with a methyl group instead of fluorine.
The uniqueness of 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one lies in its fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
832732-27-1 |
|---|---|
Fórmula molecular |
C22H22ClNO2S |
Peso molecular |
399.9 g/mol |
Nombre IUPAC |
N-[1-(2-chlorophenyl)-3-phenylpropyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H22ClNO2S/c1-17-11-14-19(15-12-17)27(25,26)24-22(20-9-5-6-10-21(20)23)16-13-18-7-3-2-4-8-18/h2-12,14-15,22,24H,13,16H2,1H3 |
Clave InChI |
CQEHYDLUCAICPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC2=CC=CC=C2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile](/img/structure/B14195554.png)


![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoic acid](/img/structure/B14195568.png)
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(trimethylsilyl)selanyl]trisilane](/img/structure/B14195574.png)
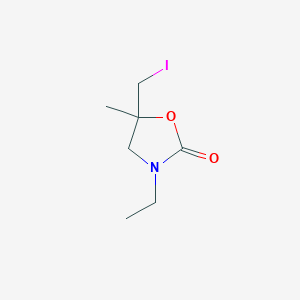
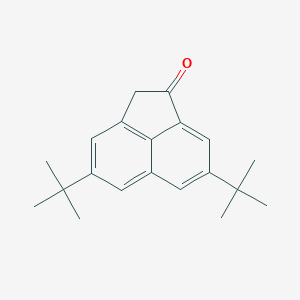
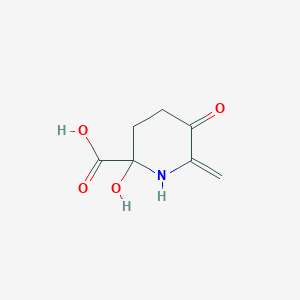
![2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine](/img/structure/B14195594.png)
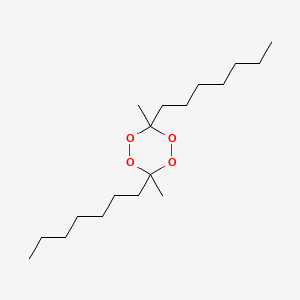
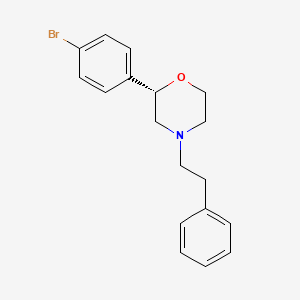

![Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]-](/img/structure/B14195620.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide](/img/structure/B14195630.png)
